molecular formula C24H22N2O4 B15151076 2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenol

2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenol

Cat. No.: B15151076
M. Wt: 402.4 g/mol
InChI Key: NDTXFXAPAUTTEF-UHFFFAOYSA-N
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Description

2-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL is a complex organic compound known for its unique structural properties. This compound features a benzoxazole ring fused with a phenol group, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL typically involves multi-step organic reactionsThe final step involves the condensation of the benzoxazole derivative with the ethoxy-hydroxyphenyl compound under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinone derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

2-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

2-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]iminomethyl]-6-ethoxyphenol

InChI

InChI=1S/C24H22N2O4/c1-4-29-21-7-5-6-16(23(21)28)13-25-17-8-9-20(27)18(12-17)24-26-19-10-14(2)15(3)11-22(19)30-24/h5-13,27-28H,4H2,1-3H3

InChI Key

NDTXFXAPAUTTEF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)O)C3=NC4=C(O3)C=C(C(=C4)C)C

Origin of Product

United States

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